Furan, 2,2'-methylenebis- Furan, 2,2'-methylenebis- Di-2-furanylmethane, also known as 2, 2'-methylene difuran or 2, 2'-difurylmethane, belongs to the class of organic compounds known as heteroaromatic compounds. Heteroaromatic compounds are compounds containing an aromatic ring where a carbon atom is linked to an hetero atom. Di-2-furanylmethane exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, di-2-furanylmethane is primarily located in the membrane (predicted from logP). Outside of the human body, di-2-furanylmethane can be found in coffee and coffee products. This makes di-2-furanylmethane a potential biomarker for the consumption of this food product.
Brand Name: Vulcanchem
CAS No.: 1197-40-6
VCID: VC20945582
InChI: InChI=1S/C9H8O2/c1-3-8(10-5-1)7-9-4-2-6-11-9/h1-6H,7H2
SMILES: C1=COC(=C1)CC2=CC=CO2
Molecular Formula: C9H8O2
Molecular Weight: 148.16 g/mol

Furan, 2,2'-methylenebis-

CAS No.: 1197-40-6

Cat. No.: VC20945582

Molecular Formula: C9H8O2

Molecular Weight: 148.16 g/mol

* For research use only. Not for human or veterinary use.

Furan, 2,2'-methylenebis- - 1197-40-6

Specification

CAS No. 1197-40-6
Molecular Formula C9H8O2
Molecular Weight 148.16 g/mol
IUPAC Name 2-(furan-2-ylmethyl)furan
Standard InChI InChI=1S/C9H8O2/c1-3-8(10-5-1)7-9-4-2-6-11-9/h1-6H,7H2
Standard InChI Key YHGNXEIQSHICNK-UHFFFAOYSA-N
SMILES C1=COC(=C1)CC2=CC=CO2
Canonical SMILES C1=COC(=C1)CC2=CC=CO2
Melting Point -26°C

Introduction

Chemical Structure and Basic Properties

Furan, 2,2'-methylenebis- (CAS No. 1197-40-6) is characterized by its unique molecular structure consisting of two furan rings linked by a methylene (-CH₂-) bridge. This structural arrangement contributes significantly to the compound's chemical behavior and reactivity patterns. As a member of the furan derivative family, it shares common characteristics with other furan-containing compounds while maintaining distinctive properties due to its bis-furan configuration.

Identification and Structural Information

The compound is formally identified through several standardized chemical identifiers. The molecule has a molecular formula of C₉H₈O₂ and a molecular weight of 148.16 g/mol, reflecting its relatively compact structure. Its IUPAC name is 2-(furan-2-ylmethyl)furan, which systematically describes the arrangement of the two furan rings connected by the methylene bridge. This structural arrangement can be further represented using standard chemical notation systems such as InChI and SMILES, which provide computational tools with the ability to precisely identify and characterize the compound in various databases and analytical systems.

Physical and Chemical Properties

Furan, 2,2'-methylenebis- exists as a colorless clear liquid with a rich roasted aroma at standard conditions. This organoleptic property is consistent with many furan derivatives, which often contribute aromatic notes to various natural and synthetic compounds. The compound has a melting point of -26°C, indicating its liquid state at room temperature, which has implications for its handling and application in various chemical processes.
In terms of solubility, the compound is practically insoluble to insoluble in water but readily dissolves in organic solvents such as ethanol. This solubility profile is typical of many furan derivatives and reflects the relatively hydrophobic nature of the compound despite the presence of oxygen atoms in the furan rings. The density of Furan, 2,2'-methylenebis- ranges between 1.097-1.103 g/cm³ at 20°C, providing important information for volumetric calculations in laboratory and industrial applications.
The table below summarizes the key physical and chemical properties of Furan, 2,2'-methylenebis-:

PropertyValue
CAS Number1197-40-6
Molecular FormulaC₉H₈O₂
Molecular Weight148.16 g/mol
IUPAC Name2-(furan-2-ylmethyl)furan
Physical StateLiquid
AppearanceColorless clear liquid
OdorRich roasted aroma
Melting Point-26°C
Density1.097-1.103 g/cm³ (20°C)
Water SolubilityPractically insoluble
Ethanol SolubilitySoluble
Standard InChIKeyYHGNXEIQSHICNK-UHFFFAOYSA-N
These physical and chemical properties collectively determine the behavior of Furan, 2,2'-methylenebis- in various chemical reactions and applications, making them essential considerations for researchers and industrial practitioners working with this compound.

Analytical Techniques

The analysis and characterization of Furan, 2,2'-methylenebis- require sophisticated analytical techniques that can accurately determine its structure, purity, and concentration in various matrices. These methods are crucial for quality control, research, and development activities involving this compound.

Chromatographic Methods

Gas Chromatography-Mass Spectrometry (GC-MS) represents one of the most powerful techniques for the analysis of furan derivatives, including Furan, 2,2'-methylenebis-. This method combines the separation capabilities of gas chromatography with the identification power of mass spectrometry, allowing for both qualitative and quantitative analysis of the compound. The relatively low molecular weight and volatility of Furan, 2,2'-methylenebis- make it particularly suitable for GC-MS analysis, enabling its detection and quantification in complex mixtures.
High-Performance Liquid Chromatography (HPLC) offers another valuable approach for analyzing furan derivatives, particularly when coupled with appropriate detection systems such as UV-Vis or mass spectrometry. This technique is especially useful for analyzing less volatile furan derivatives or when thermal decomposition is a concern. The selection between GC-MS and HPLC often depends on the specific analytical requirements, the nature of the sample matrix, and the desired detection limits.

Spectroscopic Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H-NMR and ¹³C-NMR, provides essential structural information about Furan, 2,2'-methylenebis-. These techniques can confirm the presence of the methylene bridge connecting the two furan rings and elucidate the substitution patterns within the furan moieties. Additionally, Infrared (IR) spectroscopy can identify the characteristic functional groups present in the molecule, such as the C-O-C linkages in the furan rings.
Mass spectrometry, whether as a standalone technique or coupled with chromatographic methods, offers valuable information about the molecular weight and fragmentation pattern of Furan, 2,2'-methylenebis-. The fragmentation behavior can provide additional structural confirmation and assist in distinguishing this compound from structurally related furan derivatives.

Related Compounds

Exploring structurally related compounds provides valuable context for understanding the properties and potential applications of Furan, 2,2'-methylenebis-. Several compounds share structural similarities with our target molecule, differing in aspects such as substitution patterns or connecting linkages between furan rings.

2,2'-Methylenebis(5-methylfuran)

2,2'-Methylenebis(5-methylfuran) (CAS No. 17490-66-3) represents a close structural analog of Furan, 2,2'-methylenebis-, featuring methyl substituents at the 5-position of each furan ring. This compound has a molecular formula of C₁₁H₁₂O₂ and a molecular weight of 176.21 g/mol, slightly higher than our target compound due to the additional methyl groups. The presence of these methyl substituents can significantly influence the compound's physical properties, reactivity, and potential applications, making it an interesting point of comparison for understanding the structure-property relationships of bis-furan compounds.

N-(Furan-2-ylmethyl)furan-2-carboxamide

N-(Furan-2-ylmethyl)furan-2-carboxamide represents another related compound that contains two furan rings connected by an amide linkage rather than a simple methylene bridge. This compound has been synthesized using microwave-assisted methods, highlighting the application of modern synthetic approaches to furan chemistry . The presence of the amide functional group introduces additional reactive sites and hydrogen bonding capabilities, significantly altering the compound's physical properties and potential applications compared to Furan, 2,2'-methylenebis-.

Furan-2-ylmethyl furan-2-carboxylate

Furan-2-ylmethyl furan-2-carboxylate features two furan rings connected by an ester linkage, representing another structural variation in the bis-furan family. Like the amide derivative mentioned above, this compound has been synthesized using microwave-assisted methods, illustrating the versatility of this approach for preparing various furan derivatives . The ester functionality introduces distinct chemical and physical properties, potentially expanding the range of applications for such compounds in areas such as polymer chemistry and materials science.
The table below compares key properties of Furan, 2,2'-methylenebis- with its related compounds:

PropertyFuran, 2,2'-methylenebis-2,2'-Methylenebis(5-methylfuran)N-(Furan-2-ylmethyl)furan-2-carboxamide
CAS Number1197-40-617490-66-3Not specified in search results
Molecular FormulaC₉H₈O₂C₁₁H₁₂O₂C₁₀H₉NO₃
Molecular Weight (g/mol)148.16176.21Not specified in search results
Linking GroupMethylene (-CH₂-)Methylene (-CH₂-)Amide (-NHCO-)
SubstituentsNoneMethyl at 5-position of both furan ringsCarbonyl group
Physical StateLiquidNot specified in search resultsNot specified in search results

Future Research Directions

Research on Furan, 2,2'-methylenebis- presents numerous opportunities for expansion and deeper investigation. Several promising avenues for future research could significantly enhance our understanding of this compound and broaden its potential applications.

Detailed Structure-Activity Relationship Studies

Comprehensive structure-activity relationship (SAR) studies comparing Furan, 2,2'-methylenebis- with structurally related compounds could provide valuable insights into how structural modifications influence biological activity, particularly in the context of pharmaceutical applications. The promising results observed with other furan derivatives in antiviral research suggest potential for exploring the biological activities of Furan, 2,2'-methylenebis- and its analogs .
Such studies would involve systematic structural modifications, such as varying the substitution patterns on the furan rings or altering the linking group between the rings, followed by evaluation of the resulting compounds' biological activities. This approach could lead to the identification of more potent and selective compounds for specific therapeutic applications.

Advanced Synthetic Methodologies

The development of more efficient and environmentally friendly synthetic routes to Furan, 2,2'-methylenebis- represents another important research direction. Building on the microwave-assisted synthesis methods demonstrated for related compounds , researchers could explore other modern synthetic approaches such as flow chemistry, photochemistry, or biocatalysis for the preparation of this compound and its derivatives.
These advanced methodologies could potentially offer advantages such as higher yields, greater selectivity, milder reaction conditions, and reduced environmental impact compared to traditional synthetic approaches. Such improvements would facilitate both laboratory-scale studies and potential industrial applications of Furan, 2,2'-methylenebis-.

Materials Science Applications

The exploration of Furan, 2,2'-methylenebis- as a building block for advanced materials represents a promising avenue for future research. The compound's bis-furan structure could be leveraged in the development of novel polymers, particularly those designed for specific thermal, mechanical, or optical properties. Research in this direction would involve polymer synthesis using Furan, 2,2'-methylenebis- as a monomer or co-monomer, followed by comprehensive characterization of the resulting materials' properties and potential applications.

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